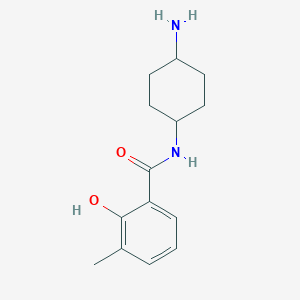

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide

Description

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide is a benzamide derivative featuring a 2-hydroxy-3-methylbenzoic acid moiety linked to a 4-aminocyclohexyl group. This compound’s structural features position it as a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to cyclohexylamine motifs .

Properties

CAS No. |

738577-53-2 |

|---|---|

Molecular Formula |

C14H20N2O2 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-9-3-2-4-12(13(9)17)14(18)16-11-7-5-10(15)6-8-11/h2-4,10-11,17H,5-8,15H2,1H3,(H,16,18) |

InChI Key |

UUWGZSLYSIPHHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC2CCC(CC2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminocyclohexylamine to yield the desired benzamide.

Cyclohexylamine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Acyl chlorides, alkyl halides

Major Products

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of alcohols

Substitution: Formation of N-substituted derivatives

Scientific Research Applications

Based on the search results, here's what is known about the applications of N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide:

Scientific Research Applications

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide has several applications in scientific research.

Medicinal Chemistry It is used as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science This compound is utilized in developing advanced materials, including polymers and nanocomposites.

Biological Studies It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Uniqueness

N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide stands out because of its unique combination of a cyclohexylamine moiety and a benzamide structure, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and advanced materials.

Similar Compounds

Similar compounds include N-(4-Aminocyclohexyl)-methanesulfonamide hydrochloride, β-(cis-3-aminocyclohexyl)propionic acid, β-(trans-4-aminocyclohexyl)propionic acid.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide and related benzamide derivatives:

Biological Activity

N-(4-aminocyclohexyl)-2-hydroxy-3-methylbenzamide, commonly referred to as U-47700, is a synthetic opioid that has garnered attention due to its potent biological activity, particularly as a μ-opioid receptor agonist. This compound is structurally related to other opioids and has been associated with significant health risks, including overdose and fatalities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a cyclohexyl group linked to an amine and a hydroxylated aromatic ring. Its chemical structure contributes to its interaction with opioid receptors, enhancing its potency and affinity.

Chemical Formula

- Molecular Formula : CHNO

Opioid Receptor Binding

This compound acts primarily as a μ-opioid receptor agonist. Studies indicate that it exhibits a binding affinity that is approximately 8-fold weaker than morphine but demonstrates higher potency in analgesic effects. The effective dose (ED) in mouse models is reported at 0.2 mg/kg, compared to morphine's ED of 1.5 mg/kg, indicating its significant analgesic potential despite lower receptor affinity .

The compound's mechanism involves the activation of μ-opioid receptors, leading to enhanced pain relief through the modulation of neurotransmitter release in the central nervous system. This action is characterized by:

- Inhibition of pain pathways : By activating μ-opioid receptors, this compound effectively reduces the perception of pain.

- Potential for addiction : Similar to other opioids, prolonged use may lead to tolerance and dependence.

Toxicological Profile

Despite its therapeutic potential, this compound has been linked to numerous intoxications and fatalities. Reports indicate that it poses a serious risk for overdose due to its potency and the narrow therapeutic window typical of synthetic opioids .

Case Studies

- Intoxication Incidents : A review of clinical cases indicates multiple instances of overdose associated with U-47700 use, highlighting the need for awareness among healthcare providers regarding its risks.

- Forensic Toxicology : Postmortem analyses have detected U-47700 in various biological matrices, emphasizing the importance of recognizing this compound in toxicological investigations .

Absorption and Distribution

Research indicates that this compound has favorable pharmacokinetic properties:

- Oral Bioavailability : Approximately 31.8% following oral administration.

- Clearance Rate : 82.7 mL/h/kg post intravenous administration .

Metabolism

The metabolic pathways for this compound involve N-dealkylation and hydroxylation processes similar to those observed in other synthetic opioids . Understanding these pathways is crucial for developing detection methods in forensic settings.

Comparative Biological Activity Table

| Compound | μ-Receptor Affinity (Ki) | ED50 (mg/kg) | Toxicity Risk |

|---|---|---|---|

| This compound | ~8-fold weaker than morphine | 0.2 | High |

| Morphine | Reference | 1.5 | Moderate |

| Fentanyl | Higher than morphine | 0.03 | Very High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.